N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds have shown promising results in antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Synthesis Analysis
The synthesis of these derivatives involves a well-developed structure-activity relationship . The products were obtained in good to excellent yield . The synthesized compounds were further subjected to chemical characterization, including NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of these derivatives was analyzed using various techniques, including NMR and FTIR . The structure-activity relationship was well developed, indicating that the molecular structure plays a significant role in the biological activities of these compounds .Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Scientific Research Applications
1. Synthetic Applications in Heterocyclic Chemistry
- Research by Dovlatyan et al. (2004) explored the acylation and methylation of similar thiazolecarboxylic acid derivatives, emphasizing their significance in the synthesis of various heterocyclic compounds. This study highlights the potential of N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide in synthetic chemistry, particularly in creating novel heterocyclic structures (Dovlatyan et al., 2004).
2. Development of New PET Agents for Imaging
- In the field of positron emission tomography (PET) imaging, Wang et al. (2018) synthesized a compound structurally analogous to this compound. Their work demonstrates the potential of such compounds in developing new PET agents, which could be crucial for imaging specific enzymes in neuroinflammation (Wang et al., 2018).
3. Applications in Antimicrobial Research
- A study by Wazalwar et al. (2019) on carboxamides obtained from 2-aminothiazole derivatives, closely related to the chemical , revealed their potential antibacterial and antifungal properties. This suggests the possibility of this compound being used in antimicrobial research (Wazalwar et al., 2019).
4. Exploring Energetic Materials
- The study by Qin et al. (2016) on nitrogen-rich energetic compounds, though not directly about the specific compound, shows the potential of similar compounds in the field of energetic materials. The chemical structures studied suggest that derivatives like this compound could have applications in this area (Qin et al., 2016).
5. Antitumor Agent Synthesis
- Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with solid-tumor activity. This research indicates the potential role of structurally similar compounds, like this compound, in the synthesis of antitumor agents (Denny et al., 1987).
Future Directions
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development and study of these compounds.
Mechanism of Action
Target of Action
It is reported that the compound and its derivatives are multi-target ligands , suggesting that they interact with multiple proteins or enzymes in the body.
Mode of Action
It is known that the compound has significant antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Result of Action
The compound exhibits significant antioxidant properties, with one derivative (3h) showing the highest antioxidant activity . It also demonstrates antibacterial and antifungal activities, with compounds 3d and 3h acting as significant bacterial inhibitors, and compound 3a showing significant fungicidal activity . Furthermore, the compound shows α-glucosidase inhibitory activity, with derivative 3h exhibiting the highest enzyme inhibition activity .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGQLVTATZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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